N-[3-(methylsulfamoyl)phenyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide
Description
N-[3-(methylsulfamoyl)phenyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, an oxazole ring, and a methylsulfamoyl phenyl group, making it a molecule of interest for its unique structural properties and potential biological activities.
Properties
IUPAC Name |
N-[3-(methylsulfamoyl)phenyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-17-25(22,23)14-4-2-3-13(11-14)18-16(21)20-8-5-12(6-9-20)15-7-10-24-19-15/h2-4,7,10-12,17H,5-6,8-9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRWVHJBALEKTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)NC(=O)N2CCC(CC2)C3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylsulfamoyl)phenyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Introduction of the Oxazole Ring: The oxazole ring can be introduced via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Attachment of the Methylsulfamoyl Phenyl Group: This step involves the sulfonation of a phenyl ring followed by methylation to introduce the methylsulfamoyl group.
Coupling Reactions: The final step involves coupling the piperidine and oxazole rings with the methylsulfamoyl phenyl group using a suitable coupling reagent, such as a carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methylsulfamoyl group.
Reduction: Reduction reactions can target the oxazole ring or the carbonyl group in the carboxamide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(methylsulfamoyl)phenyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential activity as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets might make it a candidate for drug development, particularly in areas such as cancer, inflammation, or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism by which N-[3-(methylsulfamoyl)phenyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It might modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Antimicrobial Action: The compound could disrupt microbial cell membranes or interfere with essential microbial enzymes.
Comparison with Similar Compounds
Similar Compounds
N-[3-(methylsulfamoyl)phenyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide: shares similarities with other sulfonamide-containing compounds, oxazole derivatives, and piperidine-based molecules.
Sulfonamides: Known for their antimicrobial properties, sulfonamides are widely used in medicine.
Oxazole Derivatives: These compounds are often explored for their biological activities, including anticancer and anti-inflammatory effects.
Piperidine-Based Molecules: Piperidine rings are common in pharmaceuticals due to their stability and bioactivity.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
